Zinc bis(trifluoromethylsulfonyl)imide
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Overview
Description
Zinc bis(trifluoromethylsulfonyl)imide: is a chemical compound with the molecular formula C4F12N2O8S4Zn and a molecular weight of 625.65 g/mol . It is known for its high thermal, chemical, and electrochemical stability . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .
Mode of Action
The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .
Biochemical Pathways
The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .
Pharmacokinetics
Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .
Biochemical Analysis
Biochemical Properties
Zinc Bis(trifluoromethylsulfonyl)imide has been reported to act as a catalyst in several biochemical reactions . It is used in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates, Stereoselective Diels-Alder reaction, Tandem cyclopropane ring-opening / Conia-ene cyclization, and Aromatic nitration
Molecular Mechanism
It is known to act as a catalyst in various biochemical reactions , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known to be hygroscopic , suggesting that it may degrade over time when exposed to moisture
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:
2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates.
Cyclization Reactions: It is used in tandem cyclopropane ring-opening and Conia-ene cyclization reactions.
Nitration Reactions: It can catalyze aromatic nitration reactions.
Common Reagents and Conditions:
Reagents: Pyrroles, β-CF3 acrylates, cyclopropanes, aromatic compounds.
Major Products:
Friedel-Crafts Alkylation: Produces alkylated pyrroles.
Cyclization Reactions: Produces cyclized products from cyclopropanes.
Nitration Reactions: Produces nitro-aromatic compounds.
Scientific Research Applications
Zinc bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including electronic materials and solar cells.
Comparison with Similar Compounds
- Lithium Bis(trifluoromethanesulfonyl)imide
- Sodium Bis(trifluoromethanesulfonyl)imide
- Potassium Bis(trifluoromethanesulfonyl)imide
Uniqueness: Zinc bis(trifluoromethylsulfonyl)imide is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications. Compared to its lithium, sodium, and potassium counterparts, the zinc compound offers enhanced catalytic properties and stability .
Properties
CAS No. |
168106-25-0 |
---|---|
Molecular Formula |
C4F12N2O8S4Zn |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Pictograms |
Irritant |
Synonyms |
Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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